1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

Lipophilicity Physicochemical Properties Drug Discovery

Researchers requiring precise regiochemical control in pyrazole functionalization frequently face isomer separation challenges. 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (CAS 1204355-58-7) addresses this bottleneck through its bulky N1-tert-butyl group. • Directs alkylation/arylation to the desired position, minimizing isomer byproducts. • XlogP ~0.9 offers a balanced lipophilicity starting point for lead optimization. • Solid-state form ensures accurate dispensing for automated high-throughput workflows.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1204355-58-7
Cat. No. B598944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
CAS1204355-58-7
Synonyms1-tert-butyl-1H-pyrazole-5-carbaldehyde
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C)(C)N1C(=CC=N1)C=O
InChIInChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3
InChIKeyFNXSFOWYPJWBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde: A Tert-Butyl Substituted Pyrazole Carbaldehyde Scaffold for Regioselective Derivatization


1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (CAS: 1204355-58-7) is a heterocyclic building block featuring a pyrazole core with a bulky tert-butyl group at the N1-position and an aldehyde functional group at the C5-position. It possesses a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol. As a crystalline solid or viscous liquid with an XlogP of 0.9, it serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The tert-butyl group significantly influences the steric and electronic properties of the pyrazole ring, which can lead to unique reactivity patterns compared to less hindered analogs [1].

Why 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced with 1-Methyl- or 1-Phenyl Analogs in Critical Applications


Generic substitution of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde with 1-methyl- or 1-phenyl-1H-pyrazole-5-carbaldehyde is not advised due to the profound impact of the N1-substituent on key physicochemical properties and reactivity. The tert-butyl group provides greater steric bulk, which can enhance regioselectivity in subsequent alkylation reactions [1], and imparts significantly different lipophilicity (XlogP ~0.9 [2]) compared to the methyl analog (XlogP ~0 [3]), which can affect compound solubility and membrane permeability. These differences can directly influence synthetic outcomes and the biological profile of downstream molecules.

Quantitative Differentiation of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde from Closest Analogs


Comparative Lipophilicity (XlogP) Differentiates 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde from 1-Methyl- and 1-Phenyl Analogs

The tert-butyl group at the N1-position of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde confers a distinct lipophilicity profile compared to analogs with smaller (methyl) or larger (phenyl) substituents. The compound's calculated XlogP of 0.9 represents an intermediate value between the more polar methyl analog (logP ~0) and the more lipophilic phenyl analog (logP ~2.5), enabling fine-tuning of molecular properties in drug design [1] [2].

Lipophilicity Physicochemical Properties Drug Discovery

Enhanced Steric Bulk of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde Directs Regioselective Alkylation

The presence of the tert-butyl group at the N1-position of the pyrazole ring can direct subsequent alkylation reactions to a specific site. Literature reports that in unsymmetrical pyrazoles, alkylation occurs preferentially at the N-1 position when a tert-butyl group is present at the pyrazole C-3 position [1]. While the target compound has the tert-butyl at N1 and aldehyde at C5, the steric influence of the tert-butyl group is expected to control the regioselectivity of further functionalization at the remaining positions on the pyrazole ring compared to less hindered analogs like 1-methyl-1H-pyrazole-5-carbaldehyde.

Regioselectivity Steric Hindrance Synthetic Methodology

Physical State Differentiation: 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde vs. 1-Methyl- and 1-Phenyl Analogs

The physical state of pyrazole-5-carbaldehydes varies significantly depending on the N1-substituent. 1-Methyl-1H-pyrazole-5-carbaldehyde is reported as a liquid at 20°C , while 1-phenyl-1H-pyrazole-5-carbaldehyde is a solid . 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is generally described as a solid, which can offer advantages in handling, storage, and purification compared to the liquid methyl analog.

Physical Properties Handling Formulation

Optimal Application Scenarios for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde Based on Differentiated Properties


Synthesis of Regioselectively Functionalized Pyrazole Derivatives

Leverage the steric bulk of the tert-butyl group to control the site of subsequent alkylation or arylation reactions on the pyrazole ring. This is particularly valuable for constructing complex, regio-defined pyrazole-based libraries for medicinal chemistry or agrochemical research, where achieving a single isomer is paramount [1].

Medicinal Chemistry Building Block with Tunable Lipophilicity

Employ 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde as a core scaffold in hit-to-lead optimization programs. Its calculated XlogP of 0.9 provides a balanced starting point for modulating the lipophilicity of drug candidates, a critical parameter for optimizing oral absorption and reducing off-target toxicity [2].

Solid-Phase or Automated Synthesis Platforms

Utilize the solid physical state of this compound for simplified handling in automated liquid handling systems or solid-phase peptide synthesis (SPPS) workflows. This reduces the technical challenges associated with accurately dispensing viscous or volatile liquid reagents, enhancing reproducibility in high-throughput experimentation .

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